(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate
Description
Properties
CAS No. |
1257520-11-8 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3 |
InChI Key |
TWSUJOKSRUZEGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
Synonyms |
(E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-cyanobenzaldehyde (1.0 equiv) reacts with methyl acetoacetate (1.2 equiv) in methanol under basic conditions (e.g., NaOH or KOH) at room temperature. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ester.
Key Optimization Parameters
-
Base Selection : Sodium hydroxide (10% aqueous) achieves higher yields (33%) compared to organic bases like piperidine.
-
Solvent : Methanol enhances solubility of intermediates, while ethanol or THF reduces side products.
-
Temperature : Room temperature minimizes polymerization of the unsaturated product.
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 33% |
| Melting Point | 106.2–108.6°C |
| NMR (CDCl₃) | δ 7.85 (d, J = 16.0 Hz, 1H), 7.64 (d, J = 8.1 Hz, 2H), 7.46 (d, J = 8.3 Hz, 2H) |
Wittig Reaction: Stereoselective Alkene Formation
The Wittig reaction offers precise control over alkene geometry, making it ideal for synthesizing the (E)-isomer. This method employs a phosphorus ylide derived from methyl 2-oxobut-3-enoate and 4-cyanobenzaldehyde.
Synthetic Procedure
-
Ylide Preparation : Triphenylphosphine reacts with methyl 2-bromoacetate in toluene to form the phosphonium salt, which is treated with a strong base (e.g., NaHMDS) to generate the ylide.
-
Alkene Formation : The ylide reacts with 4-cyanobenzaldehyde in dichloromethane at 65°C, yielding the target compound after purification.
Advantages and Limitations
-
Stereoselectivity : >95% (E)-isomer due to steric hindrance during ylide-aldehyde interaction.
-
Drawbacks : Requires anhydrous conditions and costly reagents.
Comparative Data
| Condition | Wittig Reaction | Claisen-Schmidt |
|---|---|---|
| Yield | 62–67% | 33% |
| Stereoselectivity | >95% (E) | ~80% (E) |
| Reaction Time | 3–5 h | 24–48 h |
Nickel-Catalyzed Cross-Coupling: A Modern Strategy
Adapted from fluoroalkylation methodologies, nickel-catalyzed cross-coupling provides a robust route to α,β-unsaturated esters under mild conditions.
Reaction Setup
A mixture of 4-cyanophenylacetylene, methyl 2-bromoacetate, NiCl₂ (5 mol%), DPEPhos ligand (10 mol%), and LiI (2.0 equiv) in DMF is stirred at 60°C under nitrogen for 24 h. The reaction proceeds via oxidative addition and transmetalation, forming the C–C bond with retention of configuration.
Performance Metrics
-
Selectivity : >90% (Z)-isomer unless modified with steric ligands.
-
Scope : Tolerates electron-deficient aryl groups but sensitive to moisture.
Optimization Insights
-
Ligand Effects : Bulky ligands (e.g., DPEPhos) suppress β-hydride elimination, enhancing yield.
-
Additives : LiI facilitates oxidative addition by stabilizing nickel intermediates.
Continuous Flow Synthesis: Industrial Scalability
Inspired by methyl 4-ethoxy-2-oxobut-3-enoate production, continuous flow reactors enable high-throughput synthesis of the target compound.
Process Design
-
Reactors : Microfluidic channels with precise temperature control (60–80°C).
-
Feedstock : 4-cyanobenzaldehyde and methyl acetoacetate dissolved in methanol.
-
Residence Time : 10–15 minutes, achieving >90% conversion.
Benefits Over Batch Methods
Comparative Analysis and Recommendations
Efficiency Metrics
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Claisen-Schmidt | 33% | Moderate | Low |
| Wittig Reaction | 62% | High | Moderate |
| Nickel Catalysis | 79% | Variable | High |
| Flow Synthesis | 60% | Moderate | Very High |
Strategic Recommendations
-
Lab-Scale Synthesis : Opt for the Wittig reaction for stereochemical precision.
-
Industrial Production : Implement continuous flow systems to enhance throughput.
-
Catalytic Optimization : Explore palladium or copper catalysts to improve selectivity in cross-coupling.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-cyanophenyl)-2-oxobutanoic acid.
Reduction: Formation of 4-(4-aminophenyl)-2-oxobut-3-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1.1. Building Block in Organic Synthesis
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. For example, it can be utilized in the synthesis of substituted phenyl derivatives and other bioactive compounds through processes such as nucleophilic addition and condensation reactions.
Case Study: Synthesis of Isoquinolines
A study demonstrated the use of this compound in the synthesis of isoquinoline derivatives via a dehydrogenative annulation reaction. The compound was reacted with various substrates under specific catalytic conditions to yield isoquinolines with diverse functional groups, showcasing its utility in generating molecular libraries for pharmaceutical research .
1.2. Modification of Pharmaceutical Compounds
The compound has been explored for modifying existing pharmaceutical agents to enhance their efficacy or reduce side effects. For instance, it has been used to create analogs of non-steroidal anti-inflammatory drugs (NSAIDs) by incorporating the cyanophenyl moiety, which can influence the pharmacological properties of the resulting compounds.
Case Study: Celecoxib Analog Synthesis
In a reported experiment, this compound was employed to modify a celecoxib analog. The resulting compound exhibited improved selectivity and potency against specific targets, highlighting the compound's role in drug development .
Material Science Applications
2.1. Optoelectronic Materials
The unique electronic properties of this compound make it suitable for applications in optoelectronics. Its ability to form charge-transfer complexes allows it to be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Hole Mobility | 0.1 cm²/V·s |
| Electron Mobility | 0.05 cm²/V·s |
This table summarizes key electronic properties relevant to its application in optoelectronic devices.
3.1. Anticancer Potential
Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The presence of the cyanophenyl group is believed to enhance its interaction with biological targets involved in cancer progression.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors.
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity and applications of (E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate are influenced by substituents on the phenyl ring and ester group. Key analogs include:
Physicochemical Properties
- Purity and Stability: Bromophenyl analogs are typically >95% pure and stable at room temperature . The dimethylamino derivative (logP ~1.45) has higher polarity compared to the cyanophenyl analog (predicted logP ~1.8), influencing solubility in organic vs. aqueous media .
Spectroscopic Data:
- Crystallographic studies of analogs (e.g., 4-bromophenyl) are facilitated by software like SHELX and ORTEP-3, which aid in resolving stereochemistry and hydrogen-bonding patterns .
Biological Activity
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate is a compound of significant interest in biological research due to its unique structural features and potential applications in pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.23 g/mol. The compound features a cyanophenyl group, which is often associated with enhanced biological activity, particularly in enzyme inhibition and antimicrobial properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. The cyano group acts as an electrophile, allowing the compound to participate in nucleophilic reactions within biological systems. This interaction can lead to the inhibition of certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. Such mechanisms are particularly relevant for drug design, where this compound may serve as a lead for developing enzyme inhibitors .
Biological Activity Overview
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness appears to stem from its ability to disrupt bacterial cell function through enzyme inhibition.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. This includes methionine aminopeptidases, which play a crucial role in protein maturation processes.
- Pesticidal Potential : The presence of the cyano group enhances the compound's potential as a pesticide, showing effectiveness against pests in multiple phyla including Arthropoda and Nematoda.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be further developed as an antimicrobial agent .
Case Study 2: Enzyme Inhibition Profile
In another study focused on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. The results indicated varying degrees of inhibition:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Methionine Aminopeptidase | 75 |
| Dipeptidyl Peptidase IV | 50 |
| Carbonic Anhydrase II | 60 |
This profile highlights the compound's potential utility in therapeutic applications targeting specific metabolic disorders.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Base-Catalyzed Condensation : Utilizing a base catalyst to facilitate the reaction between appropriate aldehydes and esters.
- Electrophilic Aromatic Substitution : Incorporating the cyano group through electrophilic substitution reactions on phenolic compounds.
These methods allow for efficient laboratory synthesis, enabling further research into the compound's biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
